

Application of NMR Spectroscopy in the Structural Analysis of Kalimantacin A

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Compound of Interest		
Compound Name:	Kalimantacin A	
Cat. No.:	B15563436	Get Quote

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalimantacin A is a polyketide natural product that exhibits potent antibiotic activity, notably against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its complex, long-chain structure, featuring multiple stereocenters, requires sophisticated analytical techniques for complete elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing detailed insights into the molecular framework, connectivity, and stereochemistry of Kalimantacin A. This document provides a comprehensive guide to the application of NMR spectroscopy for the structural analysis of Kalimantacin A, including detailed data presentation and experimental protocols. The structural elucidation of Kalimantacin A was achieved through a combination of 2D NMR experiments and mass spectrometry.[1]

Data Presentation

The structural analysis of **Kalimantacin A** heavily relies on the interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra. The following tables summarize the ¹H and ¹³C NMR chemical shifts for **Kalimantacin A**, assigned based on data from COSY, HSQC, and HMBC experiments.



Table 1: ¹H NMR Spectroscopic Data for **Kalimantacin A** (500 MHz, CDCl₃)



Position	δН (ррт)	Multiplicity	J (Hz)
2	5.70	S	-
4	2.22	m	-
5	1.41	m	-
5-CH₃	0.85	d	6.7
6	1.25	m	-
7	2.04	m	-
8	5.37	dt	15.2, 6.8
9	5.99	dd	15.2, 10.8
10	6.55	dd	11.2, 10.8
11	5.96	d	11.2
12	2.80	m	-
13	1.55	m	-
13-CH₃	0.95	d	6.8
14	1.38	m	-
15	1.25	m	-
16	2.45	dd	15.0, 3.0
16'	2.60	dd	15.0, 9.0
18	3.16	m	-
19	3.82	m	-
20	1.20	d	6.3
21	2.40	dq	7.0, 6.3
22	4.85	dq	7.0, 2.5
23	1.15	d	7.0

Methodological & Application

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NH	6.85	d	8.5
NH ₂	4.65	br s	-

Table 2: ¹³C NMR Spectroscopic Data for Kalimantacin A (125 MHz, CDCl₃)



Position	δC (ppm)
1	172.5
2	118.9
3	161.1
4	41.5
5	30.1
5-CH₃	19.8
6	37.5
7	32.8
8	129.5
9	128.9
10	125.4
11	135.2
12	34.5
13	31.2
13-CH₃	20.1
14	38.1
15	29.8
16	45.3
17	212.5
18	52.1
19	75.3
20	17.5
21	45.8



22	70.2
23	15.4
C=O (Amide)	174.8
OCONH ₂	158.5

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed to be adaptable to various NMR spectrometers.

Sample Preparation

- Dissolution: Accurately weigh 5-10 mg of purified Kalimantacin A. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.
- Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

1D NMR Spectroscopy

- ¹H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters:
 - Pulse angle: 30-45°
 - Spectral width: 12-16 ppm
 - Acquisition time: 2-4 seconds



■ Relaxation delay: 1-2 seconds

Number of scans: 16-64

13C NMR:

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

Typical parameters:

Pulse angle: 30-45°

Spectral width: 220-250 ppm

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024-4096 (or more, depending on concentration)

2D NMR Spectroscopy

- COSY (Correlation Spectroscopy):
 - Purpose: To identify proton-proton (¹H-¹H) couplings within 2-3 bonds.
 - Pulse Program: Use a standard gradient-selected COSY (gCOSY) pulse sequence.
 - Parameters:
 - Spectral widths in both dimensions should cover all proton signals.
 - Acquire 256-512 increments in the indirect dimension (t1) with 8-16 scans per increment.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.



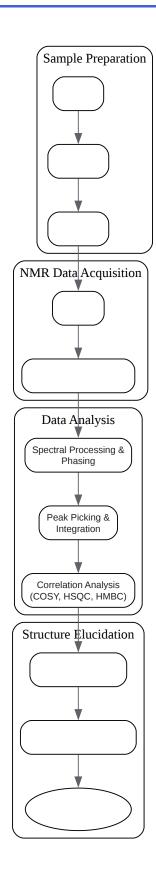
- Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.
- Parameters:
 - Set the ¹JCH coupling constant to an average value of 145 Hz.
 - Acquire 256-512 increments in the indirect dimension (t1) with 16-32 scans per increment.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations.
 - Pulse Program: Use a standard gradient-selected HMBC pulse sequence.
 - Parameters:
 - Set the long-range coupling constant ("JCH) to an average of 8 Hz.
 - Acquire 256-512 increments in the indirect dimension (t1) with 32-64 scans per increment.

Visualizations

Experimental Workflow for Structural Elucidation

The following diagram illustrates the general workflow for the structural analysis of **Kalimantacin A** using NMR spectroscopy.





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Caption: NMR workflow for Kalimantacin A.



Mechanism of Action of Kalimantacin A

Kalimantacin A inhibits fatty acid biosynthesis in Staphylococcus aureus by targeting the enoyl-acyl carrier protein (ACP) reductase (Fabl).



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Caption: Inhibition of Fabl by Kalimantacin A.

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References

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